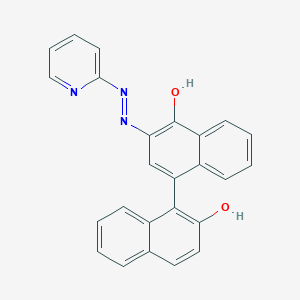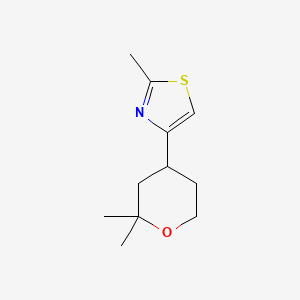
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone), also known as HNB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNB is a chiral molecule that possesses a unique structure, which makes it a promising candidate for a range of applications, including catalysis, drug development, and materials science. In
Aplicaciones Científicas De Investigación
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been extensively studied in various scientific fields, including catalysis, drug development, and materials science. In catalysis, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to exhibit excellent enantioselectivity in a range of reactions, including Michael addition, aldol reaction, and Diels-Alder reaction. In drug development, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to exhibit low toxicity in vitro, making it a promising candidate for drug development. However, further studies are needed to determine its toxicity in vivo. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has been shown to induce apoptosis in cancer cells, but its effects on normal cells are not well understood. 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) possesses several advantages for lab experiments, including its high enantioselectivity in catalytic reactions, low toxicity in vitro, and potential as an anticancer agent. However, 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is a relatively new compound, and its properties and applications are still being explored. Additionally, the synthesis of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) is relatively complex, which may limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the research of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone). One direction is the development of new synthetic methods for 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone), which may improve its yield and purity. Another direction is the investigation of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone)'s potential as an anticancer agent in vivo. Further studies are also needed to determine the toxicity of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) in vivo and its effects on normal cells. Additionally, the use of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) in the synthesis of novel materials and its potential as a catalyst for other reactions should be explored.
Métodos De Síntesis
The synthesis of 2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-(2-pyridinylhydrazone) involves the reaction of 2-hydroxy-1,1'-binaphthalene-3,4-dione with 2-pyridinylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is a yellowish-orange powder that is soluble in organic solvents, such as chloroform, dichloromethane, and ethyl acetate.
Propiedades
IUPAC Name |
4-(2-hydroxynaphthalen-1-yl)-2-(pyridin-2-yldiazenyl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O2/c29-22-13-12-16-7-1-2-8-17(16)24(22)20-15-21(27-28-23-11-5-6-14-26-23)25(30)19-10-4-3-9-18(19)20/h1-15,29-30H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFDKGVOYFIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC(=C(C4=CC=CC=C43)O)N=NC5=CC=CC=N5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxynaphthalen-1-yl)-2-(pyridin-2-yldiazenyl)naphthalen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)
![1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)

![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)
![N'-{3-methoxy-4-[(3-methoxybenzyl)oxy]benzylidene}-3-nitrobenzenesulfonohydrazide](/img/structure/B4898733.png)
![2-{ethyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}ethanol](/img/structure/B4898738.png)

![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)